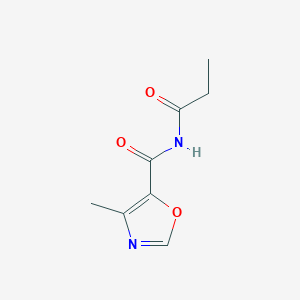
(Phenylthio)(triphenylphosphoranylidene)methyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Phenylthio)(triphenylphosphoranylidene)methyl acetate is a complex organic compound known for its unique chemical structure and reactivity It is a derivative of triphenylphosphorane, featuring a phenylthio group and a methyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Phenylthio)(triphenylphosphoranylidene)methyl acetate typically involves the reaction of triphenylphosphine with a suitable precursor. One common method is the Wittig reaction, where triphenylphosphine reacts with an aldehyde or ketone in the presence of a base to form the corresponding ylide. This ylide then reacts with a phenylthio-substituted carbonyl compound to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale Wittig reactions under controlled conditions. The reaction parameters, such as temperature, solvent, and base, are optimized to maximize yield and purity. Common solvents include dichloromethane and tetrahydrofuran, while bases like sodium hydride or potassium tert-butoxide are often used .
Chemical Reactions Analysis
Types of Reactions
(Phenylthio)(triphenylphosphoranylidene)methyl acetate undergoes various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the phenylthio group, yielding simpler phosphorane derivatives.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophiles such as amines or alcohols can be used to replace the acetate group.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted phosphorane derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(Phenylthio)(triphenylphosphoranylidene)methyl acetate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of advanced materials, such as polymers and catalysts .
Mechanism of Action
The mechanism of action of (Phenylthio)(triphenylphosphoranylidene)methyl acetate involves its ability to form stable ylides, which can participate in various chemical reactions. The phenylthio group enhances the stability of the ylide, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
(Methoxycarbonyl)methylene)triphenylphosphorane: Similar structure but with a methoxycarbonyl group instead of phenylthio.
(Carbomethoxymethylene)triphenylphosphorane: Another derivative with a carbomethoxy group.
(Triphenylphosphoranylidene)acetate: Lacks the phenylthio group, making it less reactive in certain conditions .
Uniqueness
(Phenylthio)(triphenylphosphoranylidene)methyl acetate is unique due to the presence of the phenylthio group, which imparts distinct reactivity and stability compared to other similar compounds. This makes it particularly useful in specific synthetic applications where enhanced stability and reactivity are desired .
Properties
Molecular Formula |
C27H23O2PS |
|---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
[phenylsulfanyl-(triphenyl-λ5-phosphanylidene)methyl] acetate |
InChI |
InChI=1S/C27H23O2PS/c1-22(28)29-27(31-26-20-12-5-13-21-26)30(23-14-6-2-7-15-23,24-16-8-3-9-17-24)25-18-10-4-11-19-25/h2-21H,1H3 |
InChI Key |
LLLDTSCLYCYKQT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)SC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



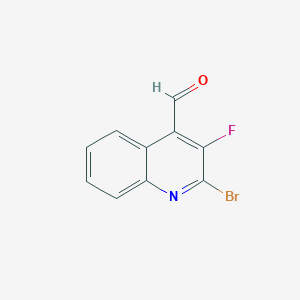
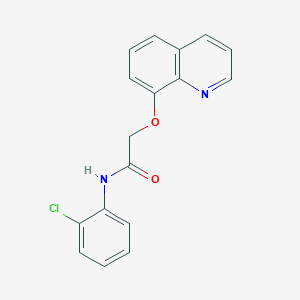
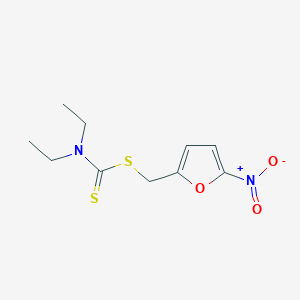
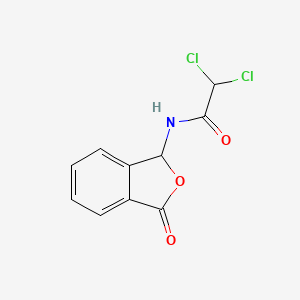
![2-(Methyl{2-[(7H-purin-6-yl)amino]ethyl}amino)ethan-1-ol](/img/structure/B15211432.png)
![1-[2-(Pyrrolidin-1-yl)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B15211454.png)
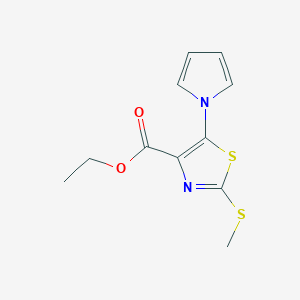
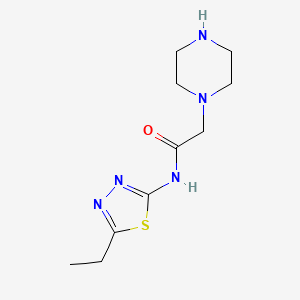
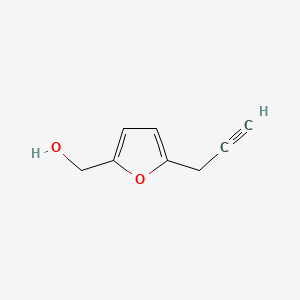
![1,5,6-Trimethyl-1h-imidazo[4,5-b]pyrazine](/img/structure/B15211465.png)
